molecular formula C11H14O4 B180774 Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate CAS No. 107428-06-8

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate

Katalognummer B180774
CAS-Nummer: 107428-06-8
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: XTVIVNIMXZJYNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate (DAPM) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the malonate family and has a unique chemical structure that makes it a valuable tool for studying various biological processes.

Wirkmechanismus

The mechanism of action of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is not fully understood, but it is believed to be related to its ability to inhibit HDAC. HDAC is an enzyme that plays a key role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate and its derivatives can alter gene expression patterns and potentially modulate various biological processes.

Biochemische Und Physiologische Effekte

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of derivatives. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are various future directions for the use of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate in scientific research. One potential direction is the synthesis of novel HDAC inhibitors based on the Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate scaffold. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate and its derivatives could be used to investigate the role of HDAC in various biological processes, including cancer and neurodegenerative diseases. Finally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate could be used as a tool for developing new synthetic methodologies for the malonate family of compounds.

Synthesemethoden

The synthesis of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate involves the reaction of dimethyl malonate with allyl bromide and propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been used in various scientific research studies as a tool for investigating biological processes. One of the main applications of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is its use as a building block for synthesizing other compounds. For example, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been used to synthesize a series of malonate-based inhibitors of the enzyme histone deacetylase (HDAC). These inhibitors have shown promise as potential therapeutics for cancer and other diseases.

Eigenschaften

CAS-Nummer

107428-06-8

Produktname

Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

dimethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate

InChI

InChI=1S/C11H14O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1,6H,2,7-8H2,3-4H3

InChI-Schlüssel

XTVIVNIMXZJYNQ-UHFFFAOYSA-N

SMILES

COC(=O)C(CC=C)(CC#C)C(=O)OC

Kanonische SMILES

COC(=O)C(CC=C)(CC#C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.